molecular formula C12H17F3N4O B12227588 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B12227588
M. Wt: 290.28 g/mol
InChI Key: XCAPUHQBYBCFBG-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring with a piperazine moiety, linked by a carbonyl group and further modified with a trifluoroethyl group. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation, often using acyl chlorides or anhydrides.

    Attachment of the Piperazine Moiety: The piperazine ring is then attached through nucleophilic substitution reactions, where the pyrazole carbonyl compound reacts with piperazine.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group is introduced via alkylation, using reagents such as trifluoroethyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.

    4-(2,2,2-trifluoroethyl)piperazine: Lacks the pyrazole ring, leading to different biological activities and applications.

    1-(1H-pyrazole-5-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine: Lacks the dimethyl groups on the pyrazole ring, affecting its chemical stability and reactivity.

Uniqueness: 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17F3N4O

Molecular Weight

290.28 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C12H17F3N4O/c1-9-7-10(17(2)16-9)11(20)19-5-3-18(4-6-19)8-12(13,14)15/h7H,3-6,8H2,1-2H3

InChI Key

XCAPUHQBYBCFBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)CC(F)(F)F)C

Origin of Product

United States

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